
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid such as sulfuric acid.
Introduction of the Chlorine and Hydroxy Groups: Chlorination and hydroxylation reactions can be carried out using appropriate reagents such as thionyl chloride and sodium hydroxide.
Attachment of the Methoxyphenoxy Group: The final step involves the coupling of the methoxyphenoxy group to the quinoline core, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodine atom or to convert the quinoline core to a tetrahydroquinoline derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and various nucleophiles.
Major Products Formed
Oxidation: Formation of quinolin-2-one derivatives with carbonyl groups.
Reduction: Formation of tetrahydroquinoline derivatives or deiodinated products.
Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.
Applications De Recherche Scientifique
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s effects can be mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-chloro-4-hydroxy-3-(3-methoxyphenoxy)-1H-quinolin-2-one: Lacks the iodine atom, which may affect its biological activity and chemical reactivity.
4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one: Lacks the chlorine atom, which may influence its properties.
7-chloro-4-hydroxy-3-phenoxy-1H-quinolin-2-one: Lacks the methoxy group, which may alter its solubility and interactions with biological targets.
Uniqueness
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one is unique due to the presence of both chlorine and iodine atoms, as well as the methoxyphenoxy group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H11ClINO4 |
|---|---|
Poids moléculaire |
443.62 g/mol |
Nom IUPAC |
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H11ClINO4/c1-22-8-3-2-4-9(5-8)23-15-14(20)10-6-12(18)11(17)7-13(10)19-16(15)21/h2-7H,1H3,(H2,19,20,21) |
Clé InChI |
RKGUNOUUSYWIBC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OC2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate](/img/structure/B13871266.png)
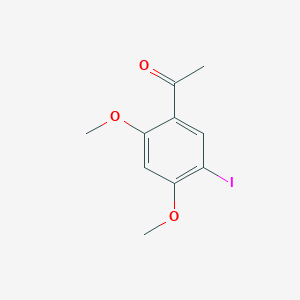
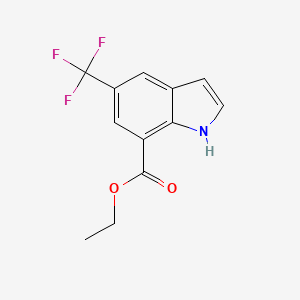

![2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13871281.png)
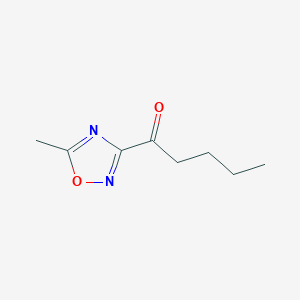
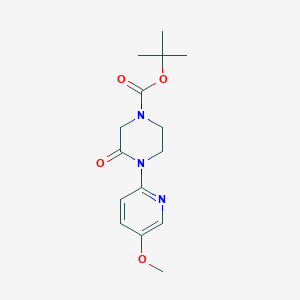
![tert-butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate](/img/structure/B13871299.png)
![3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13871309.png)
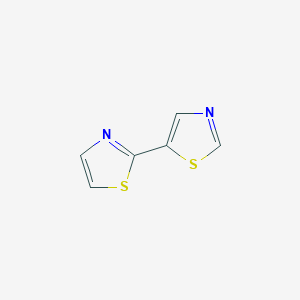
![N-methyl-3-[[4-(4-phenylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13871335.png)

![Methyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B13871356.png)
![Ethyl 2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13871361.png)
